3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS/c1-2-4-12-8-13(21)17-14-18-19-15(20(12)14)22-9-10-5-3-6-11(16)7-10/h3,5-8H,2,4,9H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDMUMUVVRYZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Polar aprotic solvents (DMF, dioxane) enhance reaction efficiency by stabilizing intermediates. Dioxane achieves higher yields (78%) in cyclization compared to toluene (52%).
Catalytic Effects
Triethylamine (TEA) accelerates cyclization by deprotonating intermediates, reducing reaction time from 16 to 8 hours.
Characterization and Analytical Data
The final compound is characterized by:
- IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), and 2920 cm⁻¹ (C-H).
- ¹H NMR (DMSO-d₆) : δ 1.02 (t, 3H, CH₂CH₂CH₃), 2.45 (q, 2H, CH₂CH₂CH₃), 4.32 (s, 2H, SCH₂C₆H₄F), 7.12–7.45 (m, 4H, ArH).
- Mass Spectrometry : m/z = 333.1 [M+H]⁺.
Table 3: Spectroscopic Data Summary
| Technique | Key Signals |
|---|---|
| IR | 1650, 1595, 2920 cm⁻¹ |
| ¹H NMR | δ 1.02 (t), 2.45 (q), 4.32 (s) |
| MS | 333.1 [M+H]⁺ |
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during thioether formation generate bis-(3-fluorobenzyl) disulfide , reduced by strict anaerobic conditions.
Purification Difficulties
Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the target compound with >95% purity.
Chemical Reactions Analysis
Types of Reactions
3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the triazole ring or the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or pyrimidine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and have been studied for their anti-tumor activities.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These are used in materials science for their energetic properties.
Uniqueness
3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorobenzyl group and a propyl chain on the triazolopyrimidine core differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry and materials science .
Biological Activity
3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in drug discovery.
The primary mechanism of action for this compound involves its interaction with specific kinases. As a kinase inhibitor, it binds to the ATP-binding site of various kinases, thereby inhibiting their activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines by targeting specific kinases associated with tumor progression. For instance, studies have demonstrated its potential against Polo-like kinase 1 (Plk1), which is often overexpressed in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of this compound. Modifications to the triazolopyrimidine scaffold have led to improved binding affinity and selectivity for Plk1 over other kinases like Plk2 and Plk3. For example, certain substitutions on the phenyl ring have been shown to enhance its inhibitory potency .
Case Studies
- Inhibition of Plk1 : A study reported that derivatives of triazoloquinazolinones displayed IC50 values indicating effective inhibition of Plk1 with improved cellular efficacy. The compounds were tested across various concentrations to determine their effectiveness in inducing mitotic arrest in cancer cells .
- Cytotoxicity Assessments : Another study assessed the cytotoxic potential of related compounds against different cancer cell lines. The results indicated that modifications to the thio group significantly affected the compounds' ability to induce apoptosis in cancer cells .
Data Tables
| Compound | Target Kinase | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| 3-FB-TZP | Plk1 | 4.4 | HeLa |
| 3-FB-TZP | Plk2 | Not detectable | HeLa |
| 3-FB-TZP | Plk3 | Not detectable | HeLa |
Table 1: Inhibitory activity of this compound against various kinases.
Applications in Drug Discovery
The unique properties of this compound make it a promising candidate for further development in drug discovery. Its ability to selectively inhibit kinases involved in cancer cell proliferation positions it as a valuable lead compound for new anticancer therapies. Additionally, its structural characteristics allow for further modifications to enhance its pharmacological profile and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, and what reaction conditions are critical for high yield?
- Methodology : The synthesis typically involves nucleophilic substitution between 3-fluorobenzyl chloride and a thione precursor (e.g., 5-propyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-thione). Key conditions include:
- Base : Potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
- Temperature : 80–100°C for 12–24 hours to ensure complete reaction.
- Purification : Column chromatography or recrystallization to isolate the product with >90% purity .
- Critical Insight : The electron-withdrawing nature of the 3-fluoro group may slow reactivity compared to chloro analogs, necessitating extended reaction times.
Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable?
- Methodology : Use a combination of:
- X-ray diffraction (XRD) : To confirm crystallographic parameters and substituent orientation.
- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to identify proton environments, carbon frameworks, and fluorine substitution patterns.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation pathways.
- Infrared (IR) spectroscopy : To detect thioether (C-S) and triazole (C=N) functional groups .
Q. What are the key physicochemical properties influencing its behavior in biological systems?
- Methodology : Determine:
- LogP : Via reverse-phase HPLC to assess lipophilicity (critical for membrane permeability).
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) to guide formulation strategies.
- pKa : Potentiometric titration to predict ionization states under physiological conditions.
- Critical Insight : The 3-fluorobenzyl group increases lipophilicity compared to non-halogenated analogs, potentially enhancing blood-brain barrier penetration .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 3-fluorobenzyl vs. other aryl groups) impact biological activity, and what structure-activity relationship (SAR) insights exist?
- Methodology :
- Compare analogs (e.g., 4-fluorobenzyl, 3-chlorobenzyl) in kinase inhibition assays.
- Use molecular docking to evaluate substituent effects on ATP-binding site interactions.
- Key Findings :
- 3-Fluoro vs. 3-chloro : Fluorine’s electronegativity enhances hydrogen bonding with kinase catalytic domains, while chloro groups increase steric bulk, reducing affinity .
- Propyl chain : Longer alkyl chains (e.g., butyl) may improve solubility but reduce target selectivity .
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., varying IC₅₀ values)?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations.
- Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize results.
- Meta-analysis : Statistically evaluate datasets to identify outliers or confounding variables (e.g., solvent effects) .
Q. What are the mechanisms underlying its potential kinase inhibition, and how can binding interactions be validated?
- Methodology :
- Kinase profiling : Screen against a panel of 100+ kinases to identify primary targets.
- Crystallography : Co-crystallize the compound with kinases (e.g., EGFR, JAK2) to resolve binding modes.
- Mutagenesis : Modify kinase ATP-binding residues (e.g., Lys/Met to Ala) to confirm critical interactions .
Q. How can computational methods predict its ADMET properties, and what experimental validation is required?
- Methodology :
- QSAR models : Train algorithms on datasets of triazolopyrimidines to predict absorption, metabolism, and toxicity.
- Molecular dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.
- Validation : Compare predictions with in vitro hepatocyte assays and in vivo pharmacokinetic studies .
Q. What chemical modifications enhance stability and bioavailability, and what synthetic challenges arise?
- Methodology :
- Oxidation resistance : Replace the thioether with sulfone (-SO₂-) to prevent metabolic oxidation.
- Prodrug design : Introduce ester moieties to improve aqueous solubility.
- Challenges : Sulfone derivatives require harsh oxidants (e.g., m-CPBA), risking triazole ring degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
